Opevesostat

Description

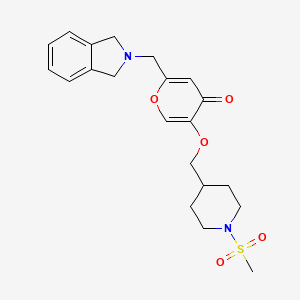

Structure

2D Structure

3D Structure

Properties

CAS No. |

2231294-96-3 |

|---|---|

Molecular Formula |

C21H26N2O5S |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

2-(1,3-dihydroisoindol-2-ylmethyl)-5-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyran-4-one |

InChI |

InChI=1S/C21H26N2O5S/c1-29(25,26)23-8-6-16(7-9-23)14-28-21-15-27-19(10-20(21)24)13-22-11-17-4-2-3-5-18(17)12-22/h2-5,10,15-16H,6-9,11-14H2,1H3 |

InChI Key |

LHVKCOBGLZGRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)COC2=COC(=CC2=O)CN3CC4=CC=CC=C4C3 |

Origin of Product |

United States |

Foundational & Exploratory

Opevesostat's Mechanism of Action in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opevesostat (formerly ODM-208, MK-5684) is a first-in-class, orally bioavailable, non-steroidal, and selective inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1).[1][2] In the context of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), this compound represents a novel therapeutic strategy by targeting the very first and rate-limiting step of steroid biosynthesis.[3][4] Its mechanism of action involves the comprehensive suppression of the production of all steroid hormones and their precursors, which can otherwise activate the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.[1][4][5] Clinical evidence has demonstrated promising anti-tumor activity, especially in heavily pretreated mCRPC patients harboring activating mutations in the AR ligand-binding domain (AR-LBD).[6][7] This document provides an in-depth technical overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Core Mechanism of Action: Upstream Inhibition of Steroidogenesis

The primary mechanism of action of this compound is the potent and selective inhibition of CYP11A1.[5] This mitochondrial enzyme catalyzes the conversion of cholesterol to pregnenolone, the obligate precursor for all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids.[3] By inhibiting CYP11A1, this compound effectively shuts down the entire steroidogenic pathway, depriving the androgen receptor of its activating ligands.[4][5]

This upstream inhibition is a key differentiator from other hormonal therapies for prostate cancer. For instance, abiraterone acetate inhibits CYP17A1, a downstream enzyme responsible for the synthesis of androgens from progesterone and pregnenolone derivatives.[8] However, resistance to CYP17A1 inhibitors can emerge through the accumulation of upstream steroid precursors that can promiscuously activate the AR.[3] this compound's mechanism circumvents this by preventing the formation of these precursors.[3][5]

Due to its comprehensive inhibition of steroid biosynthesis, administration of this compound necessitates concomitant adrenal replacement therapy, typically with a glucocorticoid (e.g., dexamethasone) and a mineralocorticoid (e.g., fludrocortisone), to manage the expected adrenal insufficiency.[6][7]

Signaling Pathway

The following diagram illustrates the central role of CYP11A1 in steroidogenesis and the point of intervention for this compound, leading to the downstream suppression of androgen receptor activation.

Preclinical Evidence

In Vitro Studies

This compound's activity has been characterized in the human adrenocortical carcinoma cell line NCI-H295R, a standard model for studying steroidogenesis.

-

Key Findings:

-

This compound potently inhibited the enzymatic activity of CYP11A1 in a time-dependent manner.[2]

-

It led to a significant reduction in the production of pregnenolone and testosterone, with low nanomolar concentrations showing efficacy.[5]

-

In contrast, the CYP17A1 inhibitor abiraterone increased the production of pregnenolone and progesterone, highlighting the different mechanisms of action.[2]

-

The inhibition of pregnenolone production by this compound was reversible, with recovery observed 24 hours after drug washout.[2]

-

| Parameter | This compound (IC50) | Reference(s) |

| Pregnenolone Production | 11 nM | [9] |

| Testosterone Production | 26 nM | [9] |

| IARA Assay | 80 nM | [9] |

In Vivo Studies

The efficacy of this compound has been evaluated in a castration-resistant prostate cancer VCaP xenograft mouse model. VCaP cells are known to express high levels of the androgen receptor.

-

Key Findings:

-

Oral administration of this compound in intact male rats resulted in a dose-dependent decrease in plasma concentrations of progesterone, corticosterone, and testosterone.[5]

-

In the VCaP CRPC xenograft model, this compound significantly inhibited tumor growth.[4][5]

-

Treatment with this compound led to a significant reduction in all measured steroid hormones in both plasma and target tissues.[4]

-

Notably, the levels of full-length AR (AR-FL) and the splice variant AR-V7 in the tumors remained unchanged after this compound treatment, suggesting the drug's effect is primarily through ligand depletion rather than altering AR expression.[4]

-

| Animal Model | Treatment | Outcome | Reference(s) |

| Intact Rats | This compound (3, 10, 30, 50 mg/kg) | Dose-dependent reduction in testosterone, progesterone, and corticosterone | [9] |

| VCaP Xenograft | ORX + this compound (20 mg/kg b.i.d.) + Prednisone (0.6 mg/kg q.d.) | Significant tumor growth inhibition | [9] |

Clinical Evidence: The CYPIDES Trial

The Phase I/II CYPIDES trial (NCT03436485) evaluated the safety and efficacy of this compound in heavily pretreated mCRPC patients.

Key Findings

-

This compound administration led to a rapid and potent inhibition of steroid hormone biosynthesis, with median circulating testosterone levels becoming undetectable within the first week of treatment.[6]

-

The drug demonstrated significant anti-tumor activity, particularly in patients with activating AR-LBD mutations.[6][7]

-

The recommended Phase 2 dose was established as 5 mg twice daily with adrenal replacement therapy.[6]

Quantitative Clinical Data (CYPIDES Phase II - Updated Results)

| Endpoint | AR-LBD Mutation Positive (n=66) | AR-LBD Mutation Negative (n=68) | Reference(s) |

| PSA50 Response (≥50% PSA decline) | 56% | 17% | [10] |

| PSA30 Response (≥30% PSA decline) | 70% | 30% | [10] |

| Objective Response Rate (RECIST) | 20.5% | Not reported | [10] |

The Role of AR-LBD Mutations and AR-V7

A key finding from the clinical development of this compound is its enhanced efficacy in patients with activating mutations in the ligand-binding domain of the androgen receptor.[6][7] These mutations can lead to promiscuous activation of the AR by non-canonical steroids. By depleting the entire steroid pool, this compound effectively removes all potential activating ligands, providing a clear mechanistic rationale for its activity in this patient population.

The direct impact of this compound on the signaling of AR splice variants that lack the LBD, such as AR-V7, is less direct. AR-V7 is constitutively active and does not require ligand binding for its function.[1][5] Preclinical data indicates that this compound does not alter the expression levels of AR-V7.[4] However, it is understood that in many cases of mCRPC, both full-length AR (wild-type or mutated) and AR-V7 are co-expressed and may both contribute to tumor progression. By potently suppressing the activation of the ligand-sensitive full-length AR, this compound can still exert a significant anti-tumor effect, even in the presence of AR-V7. The ongoing Phase 3 trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), which stratify patients by AR-LBD mutation status, will provide further insights into the clinical utility of this compound in different molecular subtypes of mCRPC.[11][12]

Experimental Protocols

In Vitro Steroidogenesis Assay (NCI-H295R cells)

-

Cell Line: Human NCI-H295R adrenocortical carcinoma cells.

-

Methodology: Cells are cultured and treated with varying concentrations of this compound. The formation of steroid hormones (e.g., pregnenolone, testosterone) in the cell culture medium is measured.

-

Detection: Steroid hormone levels are quantified using methods such as ELISA or, for higher specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][13]

In Vivo Tumor Growth Inhibition (VCaP Xenograft Model)

-

Animal Model: Athymic nude male mice.

-

Xenograft Establishment: VCaP prostate cancer cells are implanted subcutaneously.

-

Treatment Protocol: Once tumors reach a specified volume, mice are castrated. Following tumor regrowth, animals are randomized to receive vehicle control or this compound, often co-administered with prednisone to mimic the clinical adrenal replacement.[5][9]

-

Endpoints: Tumor volume is measured regularly. At the end of the study, plasma and tumor tissue can be collected for analysis of steroid hormone levels and protein expression (e.g., AR, AR-V7) by Western blot and qPCR.[4]

Clinical Trial Methodologies

-

AR-LBD Mutation Analysis: In the CYPIDES and ongoing Phase 3 trials, AR-LBD mutation status is determined from circulating tumor DNA (ctDNA) isolated from patient plasma samples. The Guardant360 ctDNA assay, a next-generation sequencing (NGS) based platform, is utilized for this purpose.[7] This assay analyzes a panel of cancer-related genes for single nucleotide variants, insertions/deletions, copy number alterations, and fusions.[2][10]

-

Steroid Hormone Quantification: Patient serum or plasma samples are analyzed for a panel of steroid hormones. Due to the low concentrations of these hormones, particularly in a post-castration and post-opevesostat setting, highly sensitive and specific methods like LC-MS/MS are required for accurate quantification.[6][13][14]

Visualizations of Experimental Workflows and Logical Relationships

Preclinical Evaluation Workflow

Clinical Trial Patient Stratification Logic

Conclusion

This compound introduces a paradigm shift in the hormonal treatment of prostate cancer by targeting the apex of the steroid synthesis pathway. Its mechanism as a selective CYP11A1 inhibitor leads to a comprehensive shutdown of all steroid hormone production, thereby depriving the androgen receptor of its activating ligands. This approach has shown particular promise in mCRPC patients with AR-LBD mutations. The ongoing Phase 3 clinical trials will be pivotal in further defining the role of this compound in the management of advanced prostate cancer. This technical guide provides a foundational understanding of its mechanism, supported by the latest available scientific and clinical data.

References

- 1. onclive.com [onclive.com]

- 2. researchgate.net [researchgate.net]

- 3. experts.umn.edu [experts.umn.edu]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive plasma steroidomics reveals subtle alterations of systemic steroid profile in patients at different stages of prostate cancer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. urotoday.com [urotoday.com]

- 8. researchgate.net [researchgate.net]

- 9. ctDNA testing by targeted sequencing by Guardant360, Guardant Health [bio-protocol.org]

- 10. therapyselect.de [therapyselect.de]

- 11. merck.com [merck.com]

- 12. Facebook [cancer.gov]

- 13. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medrxiv.org [medrxiv.org]

Opevesostat: A Deep Dive into Selective CYP11A1 Inhibition for Advanced Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opevesostat (formerly known as ODM-208 or MK-5684) is a first-in-class, orally bioavailable, non-steroidal, and selective inhibitor of cytochrome P450 11A1 (CYP11A1).[1][2] CYP11A1 is the pivotal and rate-limiting enzyme in the steroid biosynthesis pathway, responsible for the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones.[2][3] By targeting this upstream enzyme, this compound effectively suppresses the production of all steroid hormones and their precursors, which can aberrantly activate the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer progression, particularly in the castration-resistant state.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated pathways and workflows.

Introduction: The Rationale for CYP11A1 Inhibition

In metastatic castration-resistant prostate cancer (mCRPC), the disease progresses despite androgen deprivation therapy (ADT).[4] A key mechanism of resistance is the continued activation of the androgen receptor, which can be driven by adrenal androgens, de novo intratumoral steroid synthesis, and promiscuous activation by various steroid precursors.[4] While existing therapies like abiraterone (a CYP17A1 inhibitor) and enzalutamide (an AR antagonist) have improved outcomes, resistance inevitably develops.[4]

CYP11A1 represents a critical upstream target in the steroidogenesis cascade. Its inhibition offers the potential for a more complete blockade of all steroid hormone production, thereby overcoming the resistance mechanisms that limit the efficacy of downstream inhibitors.[2][3] this compound was developed to address this therapeutic need.

Mechanism of Action

This compound selectively binds to and inhibits the enzymatic activity of CYP11A1, which is located in the inner mitochondrial membrane.[2] This inhibition prevents the side-chain cleavage of cholesterol to form pregnenolone.[3] Consequently, the synthesis of all downstream steroid hormones, including androgens (testosterone, dihydrotestosterone), estrogens, glucocorticoids, and mineralocorticoids, is suppressed.[2][5] This comprehensive steroid blockade aims to deprive the androgen receptor of its activating ligands, leading to the inhibition of tumor growth in hormone-dependent cancers.[2]

Preclinical Data

This compound has demonstrated potent and selective inhibition of CYP11A1 in a range of preclinical studies.

In Vitro Efficacy

In the human adrenocortical carcinoma cell line NCI-H295R, which expresses all the key enzymes for steroidogenesis, this compound demonstrated potent inhibition of steroid hormone production at low nanomolar concentrations.[2]

| Parameter | Cell Line | Effect | Reference |

| Steroid Hormone Production | NCI-H295R | Potent inhibition of pregnenolone and testosterone formation at low nM concentrations. | [2] |

| Steroid Hormone Levels | NCI-H295R | Strong reduction of androgen and other steroid hormones. In contrast, abiraterone treatment led to clear increases in pregnenolone, progesterone, and corticosterone. | [6] |

| Reversibility | NCI-H295R | Pregnenolone production recovered 24 hours after this compound washout. | [7] |

| Selectivity | Broad Panel | High selectivity for CYP11A1 with no significant off-target binding detected. | [6] |

Table 1: Summary of In Vitro Preclinical Data for this compound

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in rodent models of castration-resistant prostate cancer.

| Animal Model | Tumor Model | Treatment | Key Findings | Reference |

| Male Rats | - | Single oral dose of this compound | Clear decreases in plasma progesterone, corticosterone, and testosterone concentrations. | [2] |

| Male Nude Mice | VCaP CRPC Xenograft | Oral this compound | Significant inhibition of tumor growth. | [2] |

| Male Dogs | - | Repeated 4-week dosing | Exposure-dependent decreases in plasma testosterone and cortisol concentrations. | [6] |

Table 2: Summary of In Vivo Preclinical Efficacy Data for this compound

Clinical Development

This compound is currently in late-stage clinical development for the treatment of mCRPC.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in Phase 1 clinical trials.

| Parameter | Population | Dosing | Results | Reference |

| Exposure | mCRPC Patients | 10 to 150 mg/day | Plasma exposure was dose-proportional. | [3] |

| Food Effect | Healthy Males | Single 5 mg dose (fed vs. fasted) | A high-fat meal was associated with a decrease in Cmax (GMR: 0.59) and a delay in median Tmax from 0.50 hr to 2.00 hr. Total exposure (AUC) was not affected. | [8] |

| Drug-Drug Interaction | mCRPC Patients | This compound 5 mg BID with midazolam (CYP3A4 substrate) | This compound and its active metabolite M1 did not inhibit CYP3A4-mediated metabolism of midazolam. | [8] |

Table 3: Summary of this compound Pharmacokinetic Data

Clinical Efficacy (CYPIDES Trial)

The Phase I/II CYPIDES trial (NCT03436485) evaluated the safety and efficacy of this compound in heavily pre-treated mCRPC patients.[6][9]

| Efficacy Endpoint | AR-LBD Mutation Positive Patients | AR-LBD Wild-Type Patients | Reference |

| PSA50 Response Rate (≥50% PSA decline) | 53% | 15% | [6] |

| PSA30 Response Rate (≥30% PSA decline) | 68% | 29% | [6] |

| Objective Response Rate (RECIST) | 19% | 5% | [6] |

Table 4: Efficacy of this compound in the Phase II CYPIDES Trial

Clinical Safety (CYPIDES Trial)

This compound was administered with glucocorticoid and mineralocorticoid replacement therapy to mitigate the effects of adrenal insufficiency.[3][9]

| Adverse Event Profile | Findings | Reference |

| Overall Incidence | Almost all patients (98.5%) experienced an adverse event. | [6] |

| Severity | The majority of adverse events (86%) were Grade 1-2. | [6] |

| Most Common Grade ≥3 AEs | Anemia, fatigue, muscle spasm, tumor pain, insomnia, diarrhea, hyponatremia, and hyperkalemia. | [10] |

| Adrenal Insufficiency | The rate of serious adrenal insufficiency requiring hospitalization was low with steroid replacement therapy. In Phase 1, Grade 3 adrenal insufficiency occurred in 37% of patients across a range of doses. | [3][6] |

| Discontinuation due to AEs | Four patients in the Phase 2 portion withdrew due to adverse events (sepsis, hyperkalemia, acute cardiac insufficiency, reduced general condition). | [10] |

Table 5: Safety Profile of this compound in the CYPIDES Trial

Experimental Protocols

In Vitro Steroidogenesis Assay (NCI-H295R)

This assay is based on the OECD Test Guideline 456.[11]

Methodology:

-

Cell Culture: Human NCI-H295R adrenocortical carcinoma cells are cultured in an appropriate medium.

-

Plating: Cells are seeded into 24-well plates and allowed to acclimate for 24 hours.[11]

-

Treatment: Cells are then exposed to various concentrations of this compound, a vehicle control, and positive/negative controls for 48 hours.[11]

-

Sample Collection: After the incubation period, the cell culture medium is collected for hormone analysis.

-

Hormone Quantification: The concentrations of steroid hormones (e.g., pregnenolone, testosterone, estradiol) in the medium are measured using a sensitive and specific method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or enzyme-linked immunosorbent assay (ELISA).[11]

-

Viability Assay: Cell viability is assessed to rule out cytotoxicity as a cause for reduced hormone production.[11]

In Vivo Castration-Resistant Prostate Cancer Xenograft Model (VCaP)

Methodology:

-

Cell Line: The VCaP human prostate cancer cell line, which expresses the androgen receptor, is used.[12]

-

Implantation: VCaP cells are implanted subcutaneously into male immunodeficient mice (e.g., nude mice).[2]

-

Tumor Growth and Castration: Tumor growth is monitored. Once tumors reach a specified size, the mice are surgically castrated to mimic androgen deprivation therapy.[2]

-

Establishment of Castration Resistance: Tumors initially regress post-castration and are then monitored for regrowth, indicating the development of a castration-resistant state.[2]

-

Treatment: Once castration-resistant tumors are established, mice are randomized to receive oral this compound or a vehicle control.[2]

-

Efficacy Assessment: The primary endpoint is the inhibition of tumor growth, measured by tumor volume. Serum prostate-specific antigen (PSA) levels can also be monitored as a biomarker of tumor activity.[12]

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for mCRPC by targeting the foundational step of steroid biosynthesis. Its mechanism of action, involving the complete suppression of all steroid hormones, has the potential to overcome resistance mechanisms to current hormonal therapies. Preclinical and clinical data have demonstrated its potent anti-tumor activity, particularly in patients with AR-LBD mutations. The safety profile of this compound appears manageable with appropriate steroid replacement.

This compound is currently being evaluated in two pivotal Phase 3 clinical trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), which will further delineate its efficacy and safety in different mCRPC patient populations.[1] The outcomes of these trials will be critical in determining the future role of this compound in the treatment landscape of advanced prostate cancer. Furthermore, the potential application of this compound in other hormone-dependent malignancies, such as breast and ovarian cancer, is also under investigation.[13]

References

- 1. Safety and Pharmacokinetics of ODM-208 in Patients With Metastatic Castration-resistant Prostate Cancer [clin.larvol.com]

- 2. Facebook [cancer.gov]

- 3. Phase 1 results of the ODM-208 first-in-human phase 1-2 trial in patients with metastatic castration-resistant prostate cancer (CYPIDES). - ASCO [asco.org]

- 4. Targeted Inhibition of CYP11A1 in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. urotoday.com [urotoday.com]

- 7. biodetectionsystems.com [biodetectionsystems.com]

- 8. researchgate.net [researchgate.net]

- 9. High intratumoral dihydrotestosterone is associated with antiandrogen resistance in VCaP prostate cancer xenografts in castrated mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. urotoday.com [urotoday.com]

- 11. Test No. 456: H295R Steroidogenesis Assay - Overton [app.overton.io]

- 12. Castration induces up-regulation of intratumoral androgen biosynthesis and androgen receptor expression in an orthotopic VCaP human prostate cancer xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Opevesostat and its Impact on Steroid Hormone Biosynthesis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opevesostat (formerly known as ODM-208 or MK-5684) is a first-in-class, orally bioavailable, non-steroidal, and selective inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1][2] CYP11A1, also known as the cholesterol side-chain cleavage enzyme, catalyzes the initial and rate-limiting step in the biosynthesis of all steroid hormones.[3][4] By targeting this crucial enzyme, this compound effectively suppresses the production of all downstream steroid hormones and their precursors, which can otherwise activate the androgen receptor (AR) signaling pathway, a key driver in the progression of castration-resistant prostate cancer (mCRPC).[2][3][5] This document provides a comprehensive technical guide on the mechanism of action of this compound, its profound effects on steroid hormone levels as demonstrated in preclinical and clinical studies, and detailed experimental protocols from key investigations.

Mechanism of Action: Inhibition of CYP11A1

This compound's therapeutic rationale is based on the complete blockade of steroid hormone production at its origin. The steroidogenesis pathway commences with the conversion of cholesterol to pregnenolone, a reaction exclusively catalyzed by the CYP11A1 enzyme located in the inner mitochondrial membrane. Pregnenolone serves as the essential precursor for the synthesis of all other steroid hormones, including progestogens, corticosteroids (glucocorticoids and mineralocorticoids), androgens, and estrogens.

By selectively inhibiting CYP11A1, this compound prevents the formation of pregnenolone, thereby leading to a comprehensive shutdown of the entire steroidogenic cascade.[3] This upstream inhibition is a novel strategy to overcome resistance mechanisms observed with therapies that target downstream enzymes in the androgen synthesis pathway, such as CYP17A1.[6]

Below is a diagram illustrating the central role of CYP11A1 in steroid hormone biosynthesis and the point of inhibition by this compound.

Preclinical Evidence of Steroid Hormone Suppression

Preclinical studies in various animal models have demonstrated this compound's potent and reversible inhibitory effect on steroid hormone biosynthesis.[7][8]

In Vitro Studies

In an adrenocortical carcinoma cell line model, this compound administration led to a rapid, complete, durable, and reversible inhibition of steroid hormone biosynthesis.[7]

In Vivo Studies in Animal Models

-

Rodent and Canine Models: Administration of this compound to adult non-castrated male mice and dogs resulted in a profound reduction of all measured serum steroid hormones to undetectable levels within a few weeks of treatment initiation.[8] The toxicological findings in these studies were consistent with the mechanism of CYP11A1 inhibition and were reversible upon cessation of treatment.[8]

-

Prostate Cancer Xenograft Model: In a VCaP castration-resistant prostate cancer (CRPC) xenograft mouse model, this compound demonstrated significant efficacy, underscoring its potential as a therapeutic agent for hormone-dependent cancers.[7]

The following table summarizes the observed effects of this compound on steroid hormone levels in preclinical in vivo studies.

| Animal Model | Steroid Hormone(s) Measured | Observed Effect | Reference |

| Adult non-castrated male mice | All measured serum steroid hormones | Reduced to undetectable levels within weeks | [8] |

| Adult non-castrated male dogs | All measured serum steroid hormones | Reduced to undetectable levels within weeks | [8] |

Clinical Data: The CYPIDES Trial

The Phase 1/2 CYPIDES trial (NCT03436485) was a first-in-human study that evaluated the safety, pharmacokinetics, and anti-tumor activity of this compound in men with heavily pretreated metastatic castration-resistant prostate cancer (mCRPC).[1][9] The trial provided compelling evidence of this compound's ability to profoundly suppress steroid hormone production in patients.

Quantitative Impact on Steroid Hormone Levels

Pharmacodynamic assessments in the CYPIDES trial revealed a potent and consistent suppression of key steroid hormones. Following the administration of this compound, serum concentrations of several critical steroids and their precursors were reduced to undetectable levels.[9]

| Steroid Hormone/Precursor | Baseline Level (median) | Post-treatment Level | Time to Undetectable Level | Reference |

| Testosterone | 3.0 ng/dL | Undetectable | Within the first week in 87% of patients | [1] |

| DHEA Sulphate | Not specified | Undetectable | After 4 weeks | [9] |

| Androstenedione | Not specified | Undetectable | After 4 weeks | [9] |

| 11β-hydroxyandrostenedione | Not specified | Undetectable | After 4 weeks | [9] |

| 11-ketotestosterone | Not specified | Undetectable | After 4 weeks | [9] |

| Pregnenolone | Not specified | Undetectable | After 4 weeks | [9] |

Clinical Activity

The profound suppression of steroid hormones translated into promising anti-tumor activity, particularly in patients with androgen receptor ligand-binding domain (AR-LBD) mutations. In Phase 1 of the CYPIDES trial, a prostate-specific antigen (PSA) decline of ≥50% was observed in 67% of evaluable patients with AR-LBD mutations.[10]

Experimental Protocols

Preclinical In Vivo Efficacy Study: VCaP Xenograft Model

-

Animal Model: Male immunodeficient mice.

-

Tumor Implantation: VCaP (prostate cancer cell line) cells were implanted subcutaneously.

-

Treatment Groups: Vehicle control and this compound-treated groups.

-

Drug Administration: this compound was administered orally.

-

Efficacy Endpoints: Tumor growth inhibition was monitored over time.

-

Hormone Analysis: Blood samples were collected for the measurement of serum steroid hormone concentrations using liquid chromatography-mass spectrometry (LC-MS).[7][8]

Clinical Trial Protocol: CYPIDES Phase 1/2 (NCT03436485)

-

Study Design: A Phase 1/2, open-label, non-randomized, first-in-human dose-finding and cohort expansion study.[9][11]

-

Patient Population: Men with progressive metastatic castration-resistant prostate cancer who had previously received ≥1 line of an AR signaling inhibitor and ≥1 line of taxane-based chemotherapy.[9][11]

-

Intervention: this compound (ODM-208) was administered orally, with doses ranging from 10 to 150 mg/day in the dose-finding phase.[9][10] The recommended Phase 2 dose was 5 mg twice daily.[1][11]

-

Concomitant Medication: Patients received glucocorticoid (e.g., dexamethasone 1-1.5 mg daily) and mineralocorticoid (e.g., fludrocortisone 0.1 mg daily) replacement therapy, along with ongoing androgen deprivation therapy (ADT).[1][9][11]

-

Primary Endpoints (Phase 1): Dose-limiting toxicities (DLTs), adverse events, pharmacokinetics, and pharmacodynamics.[9]

-

Hormone Analysis: Serum steroid hormone concentrations were measured at baseline and at specified time points during treatment using liquid chromatography-mass spectrometry (LC-MS).[8]

-

Efficacy Assessment: Anti-tumor activity was assessed through PSA responses and radiographic imaging (RECIST criteria).[9]

Safety and Tolerability

The primary safety concern with this compound is adrenal insufficiency, a direct consequence of its mechanism of action.[9] In the CYPIDES trial, this was generally manageable with glucocorticoid and mineralocorticoid replacement therapy.[11] Adrenal insufficiency requiring hospitalization was infrequent.[11]

Conclusion

This compound represents a novel and potent therapeutic strategy for hormone-dependent malignancies, particularly mCRPC. Its unique mechanism of action, the selective inhibition of CYP11A1, leads to a comprehensive and profound suppression of steroid hormone biosynthesis. Preclinical and clinical data have consistently demonstrated its ability to reduce key steroid hormones to undetectable levels, which is associated with significant anti-tumor activity. The ongoing Phase 3 trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), will further elucidate the clinical utility of this first-in-class agent.[2][12]

References

- 1. urologytimes.com [urologytimes.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. urotoday.com [urotoday.com]

- 4. urotoday.com [urotoday.com]

- 5. Society of Urologic Oncology - MK-5684-003: A PHASE 3 STUDY OF CYP11A1 INHIBITOR this compound VERSUS NEXT-GENERATION HORMONAL AGENT (NHA) SWITCH IN METASTATIC CASTRATION-RESISTANT PROSTATE CANCER AFTER NHA AND TAXANE-BASED CHEMOTHERAPY [suo-abstracts.secure-platform.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

- 11. urotoday.com [urotoday.com]

- 12. merck.com [merck.com]

Opevesostat (MK-5684): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opevesostat (also known as MK-5684 and ODM-208) is a first-in-class, orally bioavailable, non-steroidal, and selective inhibitor of the cytochrome P450 11A1 (CYP11A1) enzyme.[1][2][3][4] Discovered by Orion Corporation and now under exclusive global development by Merck & Co., Inc.[1][5], this compound represents a novel approach in oncology, particularly for the treatment of hormone-dependent cancers such as metastatic castration-resistant prostate cancer (mCRPC).[1][3][6] By targeting the first and rate-limiting step in steroid biosynthesis, this compound potently suppresses the production of all steroid hormones and their precursors that can activate the androgen receptor (AR) signaling pathway.[4][5] This comprehensive technical guide details the discovery, mechanism of action, preclinical data, and clinical development of this compound, providing researchers and drug development professionals with an in-depth understanding of this investigational therapeutic agent.

Introduction: The Rationale for CYP11A1 Inhibition

In hormone-dependent cancers like prostate cancer, the androgen receptor (AR) is a key driver of tumor growth and progression.[7] While androgen deprivation therapies (ADTs) are a cornerstone of treatment, many tumors eventually develop resistance, leading to castration-resistant prostate cancer (CRPC).[5] One of the key mechanisms of resistance is the continued activation of the AR through various steroid hormones.[7] Even in a castrate environment, tumors can synthesize their own androgens or utilize adrenal androgens.

CYP11A1, also known as the cholesterol side-chain cleavage enzyme, is a mitochondrial enzyme that catalyzes the conversion of cholesterol to pregnenolone.[3][8] This is the initial and rate-limiting step for the biosynthesis of all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids.[4][8] By inhibiting CYP11A1, this compound aims to achieve a more complete and upstream blockade of steroidogenesis compared to existing therapies that target downstream enzymes like CYP17A1 (e.g., abiraterone).[8] This approach is hypothesized to be effective even in tumors that have developed resistance to other hormonal therapies, including those with AR ligand-binding domain (LBD) mutations that can be activated by a broader range of steroids.[7]

Discovery and Preclinical Development

The discovery of this compound stemmed from a virtual screening and systematic structure-activity relationship optimization process aimed at identifying a selective, non-steroidal inhibitor of CYP11A1.[9]

In Vitro Pharmacology

2.1.1. Potency and Selectivity

This compound was found to be a potent inhibitor of CYP11A1. In vitro studies using a human adrenal cortex cell line (NCI-H295R) demonstrated that this compound inhibits the formation of pregnenolone and testosterone at low nanomolar concentrations.[10] The inhibition of CYP11A1 by this compound is time-dependent.[11] Furthermore, this compound showed high selectivity for CYP11A1 with no significant off-target binding in a broad panel of assays.[12]

Table 1: In Vitro Potency of this compound

| Assay System | Parameter Measured | Result | Reference |

| Human Adrenal Cortex Cell Line (NCI-H295R) | Inhibition of Pregnenolone formation | Low nM concentration | [10] |

| Human Adrenal Cortex Cell Line (NCI-H295R) | Inhibition of Testosterone formation | Low nM concentration | [10] |

2.1.2. Mechanism of Action Studies

In the NCI-H295R adrenocortical carcinoma cell model, this compound led to a rapid, complete, durable, and reversible inhibition of steroid hormone biosynthesis.[9][11] Unlike the CYP17A1 inhibitor abiraterone, which causes an accumulation of upstream pregnenolone and progesterone, this compound treatment resulted in a strong reduction of all steroid hormones.[11][12] The production of pregnenolone was shown to recover within 24 hours after the washout of this compound, demonstrating the reversibility of its action.[11]

In Vivo Pharmacology

2.2.1. Animal Models

The in vivo efficacy of this compound was evaluated in a murine VCaP castration-resistant prostate cancer (CRPC) xenograft model.[10] In this model, oral administration of this compound significantly inhibited tumor growth.[10]

Studies in adult non-castrated male Balb/c mice and Beagle dogs demonstrated that this compound administration led to a rapid and profound decrease in plasma concentrations of corticosterone, progesterone, and testosterone.[11] In mice, a greater than 95% reduction in these hormones was observed just 4 hours after the first dose.[11]

Table 2: In Vivo Efficacy of this compound in a VCaP CRPC Xenograft Model

| Animal Model | Treatment | Outcome | Reference |

| Murine VCaP CRPC Xenograft | This compound (oral) | Significant inhibition of tumor growth | [10] |

2.2.2. Pharmacokinetics and Toxicology

Pharmacokinetic studies in animals showed that this compound has good oral bioavailability.[2] Toxicology studies were conducted in rats and Beagle dogs.[11] In dogs, co-administration of corticosteroids (prednisone and fludrocortisone) improved the tolerability of this compound, allowing for the administration of higher doses.[11] The primary safety finding was related to the mechanism of action, with signs of adrenal insufficiency observed at higher doses without adequate hormone replacement.[11]

A clinical study in patients with mCRPC and healthy volunteers investigated the pharmacokinetic properties of this compound. The study found that this compound and its active metabolite M1 did not significantly inhibit CYP3A4-mediated metabolism, suggesting a low potential for drug-drug interactions with substrates of this enzyme.[13] Additionally, food did not affect the total exposure (AUC) to this compound, although a high-fat meal was associated with a decrease in the maximum concentration (Cmax) and a delay in the time to reach Cmax (Tmax).[13]

Table 3: Summary of this compound Pharmacokinetics in Humans

| Parameter | Finding | Reference |

| CYP3A4 Interaction | No significant inhibition of CYP3A4-mediated metabolism. | [13] |

| Food Effect (Total Exposure - AUC) | Not affected by food. | [13] |

| Food Effect (Peak Exposure - Cmax) | Decreased with a high-fat meal. | [13] |

| Food Effect (Time to Peak - Tmax) | Delayed with a high-fat meal. | [13] |

Clinical Development

This compound is being investigated in a comprehensive clinical development program, primarily in patients with mCRPC.

Phase 1/2 CYPIDES Trial (NCT03436485)

The CYPIDES trial was a first-in-human, open-label, Phase 1/2 study that evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary antitumor activity of this compound in patients with heavily pretreated mCRPC.[12][14] The trial included a dose-finding phase (Phase 1) and a dose-expansion phase (Phase 2).[14] Patients received this compound with concomitant glucocorticoid and mineralocorticoid replacement therapy.[14]

3.1.1. Efficacy Results

This compound demonstrated promising antitumor activity, particularly in patients with AR LBD mutations.[14]

Table 4: PSA Response Rates in the CYPIDES Trial

| Patient Population | PSA50 Response Rate (≥50% decline) | PSA30 Response Rate (≥30% decline) | Reference |

| Phase 1 | |||

| Overall Evaluable Patients | 33% (12/36) | Not Reported | [12] |

| Patients with AR LBD Mutation | 67% (10/15) | Not Reported | [12] |

| Phase 2 (Updated Results) | |||

| Patients with AR LBD Mutation | 55.6% | 69.8% | [15] |

| Patients without AR LBD Mutation | 16.7% | 30.0% | [15] |

Objective responses according to RECIST criteria were also observed, primarily in patients with AR-LBD mutations.[15]

3.1.2. Safety and Tolerability

The most common treatment-related adverse event was adrenal insufficiency, which was generally manageable with adjustments to hormone replacement therapy.[2] The rate of hospitalization for adrenal insufficiency was lower in the Phase 2 part of the study compared to Phase 1, where higher doses were administered.[15]

Phase 3 Clinical Program

Based on the promising results from the CYPIDES trial, a robust Phase 3 program was initiated to further evaluate the efficacy and safety of this compound in different settings of mCRPC.

3.2.1. OMAHA1 (NCT06136624) / MK-5684-003

This is a randomized, open-label Phase 3 trial evaluating this compound in combination with hormone replacement therapy (HRT) versus an alternative new hormonal agent (NHA) (abiraterone or enzalutamide) in patients with later-line mCRPC who have failed one prior NHA and one or two prior taxane-based chemotherapies.[4][5][15] The trial is expected to enroll approximately 1,200 patients.[5][15]

-

Primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS) by AR LBD mutation status.[5][15]

-

Secondary Endpoints: Time to first subsequent therapy (TFST), objective response rate (ORR), and duration of response (DOR).[5]

3.2.2. OMAHA2a (NCT06136650) / MK-5684-004

This is a randomized, open-label Phase 3 trial assessing this compound with HRT compared to a physician's choice of NHA (abiraterone or enzalutamide) in patients with front-line mCRPC who have failed one prior NHA.[5][16] The estimated enrollment is 1,500 patients.[5]

-

Primary Endpoints: Radiographic Progression-Free Survival (rPFS) per PCWG3-modified RECIST v1.1 by blinded independent central review (BICR) and Overall Survival (OS), in patients with and without AR-LBD mutations separately.[16][17]

-

Secondary Endpoints: TFST, ORR, and DOR.[5]

Expansion into Other Cancers

The clinical development of this compound has been expanded to include women's cancers. A Phase 2 trial (NCT06979596) is planned to evaluate the safety and efficacy of this compound in patients with breast, endometrial, and ovarian cancers.[8]

Experimental Protocols

In Vitro CYP11A1 Inhibition Assay

A common method to assess CYP11A1 inhibition in vitro, as described in the preclinical development of this compound, involves the use of the H295R human adrenal cortex cell line.[10]

-

Cell Culture: H295R cells are cultured in appropriate media supplemented with serum.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.

-

Steroidogenesis Stimulation: Steroid production is often stimulated by adding a precursor like forskolin.

-

Sample Collection: After a defined incubation period, the cell culture media is collected.

-

Hormone Quantification: The concentrations of various steroid hormones (e.g., pregnenolone, testosterone, cortisol) in the media are quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[12]

-

Data Analysis: The concentration of each steroid is plotted against the concentration of this compound to determine the inhibitory potency (e.g., IC50).

In Vivo Xenograft Tumor Growth Inhibition Study

The antitumor activity of this compound in vivo was demonstrated using a CRPC xenograft model.[10]

-

Cell Implantation: Androgen-dependent VCaP cells are subcutaneously implanted into male immunodeficient mice.[10]

-

Tumor Growth and Castration: Once tumors reach a specified average volume (e.g., 200 mm³), the mice are castrated to induce a castration-resistant state.[10]

-

Treatment Initiation: After the tumors regrow post-castration, mice are randomized into treatment and control groups. The treatment group receives oral doses of this compound.[10]

-

Tumor Volume Measurement: Tumor volumes are measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves are plotted for each group to assess the effect of this compound on tumor growth inhibition.

Clinical Trial Protocol: OMAHA2a (MK-5684-004) as an Example

The OMAHA2a trial follows a structured protocol to evaluate the efficacy and safety of this compound.

-

Patient Selection: Patients with mCRPC who have progressed on one prior NHA are enrolled.[17]

-

Randomization: Patients are randomized in a 1:1 ratio to receive either this compound (5 mg orally twice daily) with HRT (dexamethasone 1.5 mg and fludrocortisone 0.1 mg orally once daily) or an NHA switch (abiraterone acetate 1,000 mg orally once daily + prednisone 5 mg orally twice daily, or enzalutamide 160 mg orally once daily).[16][17]

-

Tumor Assessment: Radiographic imaging (CT/MRI and bone scans) is performed at baseline and at regular intervals to assess tumor response and progression according to RECIST v1.1 and Prostate Cancer Working Group 3 (PCWG3) criteria.[16]

-

Safety Monitoring: Adverse events are monitored and graded throughout the study.

-

Biomarker Analysis: AR-LBD mutation status is determined from circulating tumor DNA (ctDNA) using next-generation sequencing assays.[13]

-

Endpoint Evaluation: The primary endpoints of rPFS and OS are analyzed for the overall study population and for subgroups based on AR-LBD mutation status.

Visualizations

Signaling Pathway

Caption: this compound's Mechanism of Action in the Steroid Biosynthesis Pathway.

Experimental Workflow: In Vivo Xenograft Study

Caption: Workflow for a preclinical in vivo xenograft study of this compound.

Logical Relationship: OMAHA2a Clinical Trial Design

Caption: High-level design of the OMAHA2a (MK-5684-004) Phase 3 clinical trial.

Conclusion

This compound (MK-5684) is a promising, first-in-class CYP11A1 inhibitor with a strong scientific rationale for the treatment of hormone-dependent cancers. Its unique mechanism of action, which involves the complete suppression of steroid hormone biosynthesis, has the potential to overcome resistance mechanisms to current hormonal therapies. Preclinical data have demonstrated its potent and selective inhibition of CYP11A1, leading to significant antitumor activity in relevant cancer models. The ongoing Phase 3 clinical program will be crucial in defining the role of this compound in the treatment landscape for patients with metastatic castration-resistant prostate cancer and potentially other hormone-driven malignancies. The data generated from these trials will provide a comprehensive understanding of its efficacy, safety, and optimal patient populations, ultimately informing its potential as a novel therapeutic option.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. urotoday.com [urotoday.com]

- 5. merck.com [merck.com]

- 6. clinicaltrials.eu [clinicaltrials.eu]

- 7. urotoday.com [urotoday.com]

- 8. Orion’s collaborator, MSD, expands clinical development program for this compound to women’s cancers [orionpharma.com]

- 9. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pcf.org [pcf.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. urotoday.com [urotoday.com]

- 17. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

Role of CYP11A1 inhibition in hormone-dependent cancers

An In-depth Technical Guide on the Role of CYP11A1 Inhibition in Hormone-Dependent Cancers

Introduction: Targeting the Apex of Steroidogenesis

Hormone-dependent cancers, such as prostate and breast cancer, are critically reliant on steroid hormones for their growth and proliferation.[1][2] The biosynthesis of all steroid hormones, a process known as steroidogenesis, is initiated by a single, rate-limiting enzyme: Cytochrome P450 Family 11 Subfamily A Member 1 (CYP11A1), also known as P450scc (side-chain cleavage).[1][3][4] This mitochondrial enzyme catalyzes the conversion of cholesterol to pregnenolone, the universal precursor from which all other steroid hormones—including glucocorticoids, mineralocorticoids, and sex steroids like testosterone and estrogen—are derived.[1][3][4]

This central role makes CYP11A1 a compelling therapeutic target. Unlike downstream inhibitors that block specific branches of steroid synthesis (e.g., CYP17A1 inhibitors like abiraterone or aromatase inhibitors), targeting CYP11A1 offers a comprehensive blockade of the entire steroidogenic cascade.[5][6][7] This approach aims to shut down the production of all potential ligands that could activate hormone receptors and drive cancer progression, representing a promising strategy for treating advanced and resistant forms of hormone-dependent malignancies.[1][6]

The Steroidogenesis Signaling Pathway

The production of steroid hormones is a multi-step process involving a series of enzymatic reactions. The pathway begins with the transport of cholesterol into the mitochondria, where CYP11A1 resides. The diagram below illustrates this critical pathway, highlighting the pivotal position of CYP11A1 as the gatekeeper of steroid synthesis. Subsequent enzymatic steps in the endoplasmic reticulum and mitochondria modify pregnenolone to produce the diverse array of steroid hormones.

Caption: The steroidogenesis pathway, initiating with CYP11A1's conversion of cholesterol.

Mechanism of Action of CYP11A1 Inhibitors

CYP11A1 inhibitors are designed to specifically block the enzymatic activity of CYP11A1, thereby preventing the synthesis of pregnenolone and all subsequent steroid hormones.[1] These inhibitors, which can be steroidal or non-steroidal molecules, function by binding to the active site of the CYP11A1 enzyme.[1] This binding prevents the natural substrate, cholesterol, from accessing the active site.[1]

The inhibition can be either:

-

Reversible: The inhibitor binds non-covalently to the enzyme, allowing for temporary suppression of its activity.[1]

-

Irreversible: The inhibitor forms a covalent bond with the enzyme, leading to permanent inactivation.[1]

Many inhibitors are designed to mimic the structure of cholesterol or other pathway intermediates, enabling them to compete effectively for the enzyme's active site.[1]

References

- 1. What are CYP11A1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. First-in-Class Small Molecule to Inhibit CYP11A1 and Steroid Hormone Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Steroidogenic Enzyme Inhibitors and Hormone Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascopubs.org [ascopubs.org]

- 7. researchgate.net [researchgate.net]

Opevesostat in Breast Cancer: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opevesostat, a small molecule investigational drug, has emerged as a compound of interest in oncology with a unique dual-identity. Initially identified as ONC201 (also known as TIC10), its preclinical efficacy in breast cancer was established through mechanisms involving the induction of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and mitochondrial dysfunction. More recently, under the designation MK-5684, this compound is being clinically developed as a selective inhibitor of CYP11A1, the rate-limiting enzyme in steroid biosynthesis, with a primary focus on hormone-dependent cancers. This technical guide provides an in-depth summary of the preclinical research on this compound in breast cancer, focusing on the substantial body of evidence generated for its role as ONC201, and touches upon the emerging clinical development related to its CYP11A1 inhibitory activity.

Part 1: this compound (ONC201) - TRAIL Induction and Mitochondrial Targeting

The majority of preclinical breast cancer research has been conducted with this compound under its initial designation, ONC201. These studies have demonstrated its efficacy across various breast cancer subtypes, including triple-negative (TNBC) and non-triple-negative (non-TNBC) cancers, through both TRAIL-dependent and independent mechanisms.[1]

Quantitative Data Summary

The anti-proliferative and cytotoxic effects of ONC201 have been quantified across a range of breast cancer cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: In Vitro Efficacy of ONC201 in Breast Cancer Cell Lines

| Cell Line | Breast Cancer Subtype | ONC201 GI₅₀ (µmol/L)¹ | ONC201 IC₅₀ (µM)² |

| TNBC | |||

| MDA-MB-468 | Basal-like | ~2.5 | Not Reported |

| MDA-MB-231 | Mesenchymal-like | ~5.0 | ~2.0 |

| Hs578T | Mesenchymal-like | >10 | Not Reported |

| BT549 | Mesenchymal-like | ~2.5 | Not Reported |

| SUM159PT | Mesenchymal-like | ~2.5 | Not Reported |

| SUM149PT | Mesenchymal-like | ~5.0 | Not Reported |

| HCC1806 | Basal-like | ~5.0 | Not Reported |

| HCC1937 | Basal-like | >10 | Not Reported |

| Non-TNBC | |||

| MCF7 | ER+, PR+, HER2- | ~2.5 | 0.8 - 5.0 |

| T47D | ER+, PR+, HER2- | ~2.5 | 0.8 - 5.0 |

| ZR-75-1 | ER+, PR+, HER2- | ~2.5 | 0.8 - 5.0 |

| MDA-MB-361 | ER+, PR+, HER2+ | ~5.0 | Not Reported |

| BT474 | ER+, PR+, HER2+ | ~5.0 | 0.8 - 5.0 |

¹GI₅₀ (Growth Inhibition 50) values were determined after 72 hours of treatment.[2] ²IC₅₀ (Inhibitory Concentration 50) values were determined after 5 days of treatment.[3][4]

Signaling Pathways and Mechanisms of Action

ONC201 exerts its anti-cancer effects in breast cancer through a multi-faceted mechanism of action. Initially, it was identified as an inducer of the TRAIL pathway. Subsequent research revealed its ability to target mitochondria, leading to a caspase-independent form of cell death.

1. TRAIL-Dependent Apoptosis: In a subset of TNBC cells, ONC201's pro-apoptotic effect is mediated through the TRAIL pathway.[1] The proposed mechanism involves the inactivation of Akt and ERK, leading to the dephosphorylation and nuclear translocation of the transcription factor FOXO3a.[3] FOXO3a then binds to the promoter of the TRAIL gene, inducing its expression.[3] Furthermore, ONC201 can upregulate the expression of the TRAIL receptor, Death Receptor 5 (DR5), sensitizing cancer cells to TRAIL-mediated apoptosis.[1][5]

2. Mitochondrial Dysfunction: A significant body of evidence points to a TRAIL-independent mechanism of action where ONC201 targets mitochondria.[3][6] This is observed in many breast cancer cell lines that are resistant to TRAIL.[3] ONC201 treatment leads to the depletion of cellular ATP, which is enhanced in the absence of glucose, suggesting a direct impact on mitochondrial respiration.[6] This is followed by mitochondrial structural damage, a decrease in mitochondrial DNA, and the induction of a unique, caspase-independent cell death characterized by cell membrane ballooning and rupture.[3][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in ONC201 breast cancer research.

1. Cell Viability and Cytotoxicity Assays:

-

MTS Assay (for Cell Viability): Breast cancer cells were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a dose range of ONC201 (e.g., 0 to 20 µM) for 5 days. Cell viability was assessed using the CellTiter 96 AQueous One Solution Reagent (Promega) according to the manufacturer's instructions. Absorbance was measured at 490 nm, and results were expressed as a percentage of the vehicle-treated control. IC₅₀ values were calculated from the dose-response curves.[3][7]

-

CytoTox-Glo™ Assay (for Cytotoxicity): To confirm that the loss of viability was due to cell death, a cytotoxicity assay that measures the release of a protease from compromised cell membranes was performed. Cells were treated with ONC201 for 5 days. The CytoTox-Glo™ reagent (Promega) was added, and luminescence was measured to quantify the number of dead cells.[3][7]

2. Apoptosis and Cell Death Analysis:

-

Annexin V-PI Staining: To quantify apoptosis, cells were treated with ONC201 (e.g., 10 µmol/L) for 72 hours. Both adherent and floating cells were collected, washed with PBS, and resuspended in Annexin V binding buffer. Cells were then stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., BD Biosciences). The percentage of apoptotic cells (Annexin V positive) was determined by flow cytometry.[2]

-

Western Blotting for PARP and Caspase Cleavage: Cells were treated with ONC201 for a specified time (e.g., 72 hours). Whole-cell lysates were prepared using RIPA buffer. Protein concentrations were determined by BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against cleaved PARP, cleaved caspase-8, and a loading control (e.g., β-actin). Membranes were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.[2]

3. In Vivo Xenograft Studies:

-

Tumor Implantation and Treatment: Female immunodeficient mice (e.g., athymic nude mice) were used. Breast cancer cells (e.g., 5 x 10⁶ MDA-MB-468 cells) were suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.[8] When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. ONC201 was administered via oral gavage at a specified dose and schedule (e.g., 100 mg/kg, daily). The control group received the vehicle.[2]

-

Tumor Growth Monitoring: Tumor dimensions were measured regularly (e.g., twice weekly) with calipers, and tumor volume was calculated using the formula: (Length x Width²)/2. Animal body weights and general health were also monitored. At the end of the study, tumors were excised, weighed, and processed for further analysis (e.g., histology, western blotting).[2][8]

Part 2: this compound (MK-5684) - CYP11A1 Inhibition

A more recent therapeutic approach for this compound involves its function as an oral, non-steroidal, and selective inhibitor of CYP11A1.[9] CYP11A1 is the cholesterol side-chain cleavage enzyme that catalyzes the first and rate-limiting step in the synthesis of all steroid hormones.[9] By inhibiting this enzyme, this compound can suppress the production of steroid hormones and their precursors that may drive the growth of hormone-dependent cancers.[10]

Preclinical and Clinical Status in Breast Cancer

To date, the preclinical and clinical development of this compound as a CYP11A1 inhibitor has predominantly focused on metastatic castration-resistant prostate cancer (mCRPC).[11][12] However, recognizing the potential relevance of this mechanism in other hormone-sensitive cancers, the clinical program has been expanded.

In May 2025, a new Phase 2 clinical trial was initiated to evaluate the safety and efficacy of this compound (MK-5684) for the treatment of breast, endometrial, and ovarian cancers (NCT06979596).[9][13] This marks a significant step in exploring its therapeutic potential beyond prostate cancer.

As of the current date, there is a lack of published preclinical data specifically evaluating the efficacy of this compound as a CYP11A1 inhibitor in breast cancer models. Future research will be critical to establish the preclinical rationale for this mechanism in breast cancer subtypes, particularly those that are hormone-receptor-positive.

Conclusion

The preclinical research on this compound in breast cancer, primarily under its designation as ONC201, has established a strong foundation for its clinical investigation. It demonstrates efficacy across various breast cancer subtypes through at least two distinct mechanisms: the induction of the TRAIL pathway and the targeting of mitochondrial function. The detailed protocols and quantitative data from these studies provide a valuable resource for ongoing research. The recent expansion of the clinical program to include breast cancer, based on its mechanism as a CYP11A1 inhibitor, opens a new and promising avenue for this compound. Future preclinical studies elucidating the efficacy of CYP11A1 inhibition in breast cancer models will be crucial to support and guide this new clinical direction.

References

- 1. oncotarget.org [oncotarget.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. oncotarget.com [oncotarget.com]

- 6. ONC201 kills breast cancer cells in vitro by targeting mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 9. MSD Expands this compound Clinical Program to Include Breast, Endometrial, and Ovarian Cancers [trial.medpath.com]

- 10. merck.com [merck.com]

- 11. urotoday.com [urotoday.com]

- 12. urotoday.com [urotoday.com]

- 13. Orion’s collaborator, MSD, expands clinical development program for this compound to women’s cancers [orionpharma.com]

Opevesostat in Endometrial and Ovarian Cancer: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opevesostat (formerly ODM-208, now MK-5684) is an investigational, orally bioavailable, non-steroidal, and selective inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1).[1][2] Developed by Orion Corporation and now under the global exclusive rights of MSD (Merck & Co., Inc.), this compound represents a novel approach in oncology by targeting the initial and rate-limiting step of steroid hormone biosynthesis.[1][3] While its most advanced clinical development is in metastatic castration-resistant prostate cancer (mCRPC), its mechanism of action holds significant promise for other hormone-dependent malignancies, including endometrial and ovarian cancers.

This technical guide provides a comprehensive overview of the current state of research on this compound for endometrial and ovarian cancers, focusing on its mechanism of action, preclinical rationale, and the design of the upcoming clinical investigation. As of late 2025, clinical data for these indications are not yet available; however, this document aims to serve as a foundational resource for researchers and drug development professionals interested in this promising new agent.

Core Mechanism of Action: Inhibition of CYP11A1

This compound's therapeutic potential lies in its ability to selectively inhibit CYP11A1, also known as the cholesterol side-chain cleavage enzyme.[1][2] This mitochondrial enzyme catalyzes the conversion of cholesterol to pregnenolone, the essential precursor for all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids.[4][5][6] By blocking this initial step, this compound effectively shuts down the production of all downstream steroid hormones and their precursors that can activate hormone receptor signaling pathways, which are critical drivers in many hormone-sensitive cancers.[1][3]

The rationale for investigating this compound in endometrial and ovarian cancers stems from the established role of steroid hormones, particularly estrogens, in the pathogenesis and progression of these diseases. By depriving the tumor of the hormonal fuel it needs to grow, this compound may offer a potent therapeutic strategy.

Signaling Pathway of Steroid Hormone Synthesis and this compound Inhibition

The following diagram illustrates the steroidogenic pathway and the critical point of inhibition by this compound.

Caption: Steroid hormone synthesis pathway and the inhibitory action of this compound on CYP11A1.

Clinical Development in Endometrial and Ovarian Cancer

The clinical investigation of this compound in women's cancers is in its nascent stages. MSD has expanded the clinical development program for this compound to include a Phase 2 basket trial (NCT06979596) that will evaluate its safety and efficacy in breast, endometrial, and ovarian cancers. This study is not yet recruiting patients.

Planned Phase 2 Basket Trial (NCT06979596)

The following table summarizes the key design elements of the planned Phase 2 trial based on publicly available information.

| Parameter | Description |

| Study Title | A Study of MK-5684 in People With Certain Solid Tumors |

| ClinicalTrials.gov ID | NCT06979596 |

| Phase | Phase 2 |

| Study Design | Basket Trial |

| Tumor Types | HER2- Breast Cancer, Ovarian Cancer, Endometrial Cancer |

| Patient Population | Patients with late-stage, metastatic solid tumors who have received prior therapies (second-line or greater). |

| Intervention | This compound (MK-5684) |

| Primary Objectives | To evaluate the safety and efficacy of this compound. |

| Status | Not yet recruiting |

Experimental Protocols

As the NCT06979596 trial is not yet active, detailed experimental protocols are not publicly available. However, based on the study design and protocols from the prostate cancer trials, the following methodologies can be anticipated.

Planned Experimental Workflow for the Phase 2 Basket Trial

The anticipated workflow for a patient participating in the NCT06979596 trial is outlined below.

Caption: Anticipated experimental workflow for the NCT06979596 Phase 2 basket trial.

Patient Selection: Patients will likely be enrolled based on a confirmed diagnosis of recurrent or metastatic endometrial or ovarian cancer after failure of standard therapies. Hormone receptor status and other potential biomarkers may be assessed at baseline from tumor tissue or circulating tumor DNA (ctDNA).

Dosing and Administration: Based on the prostate cancer studies, this compound is administered orally, typically twice daily. The dosage for the endometrial and ovarian cancer cohorts will be determined in the Phase 2 study. Concomitant administration of glucocorticoid and mineralocorticoid replacement therapy (e.g., dexamethasone and fludrocortisone) is expected to be necessary to manage the effects of adrenal insufficiency resulting from the inhibition of cortisol and aldosterone synthesis.

Efficacy Assessment: The primary efficacy endpoint will likely be the objective response rate (ORR) according to Response Evaluation Criteria in Solid Tumors (RECIST 1.1). Secondary endpoints may include duration of response (DOR), progression-free survival (PFS), and overall survival (OS).

Safety and Tolerability: Safety will be monitored through the regular assessment of adverse events (AEs), laboratory parameters, and vital signs. Given the mechanism of action, special attention will be paid to signs and symptoms of adrenal insufficiency.

Quantitative Data

As of the current date, no quantitative data from clinical trials of this compound in endometrial or ovarian cancer have been published. Data from the Phase 2 CYPIDES trial in heavily pre-treated mCRPC patients have shown encouraging anti-tumor activity, particularly in patients with androgen receptor ligand-binding domain (AR-LBD) mutations.[7] For instance, PSA30 responses were observed in 68% of patients with AR-LBD mutations and 29% in those without. The objective response rates were 19% and 5% in the AR-LBD mutated and wild-type patients, respectively.[7] While these data are from a different cancer type, they provide a proof-of-concept for the efficacy of CYP11A1 inhibition.

Future Directions

The initiation of the Phase 2 basket trial for this compound in endometrial and ovarian cancers is a significant step forward. Future research will be crucial to:

-

Determine the safety and efficacy of this compound in these patient populations.

-

Identify predictive biomarkers to select patients most likely to respond.

-

Explore potential combination strategies with other targeted agents or immunotherapies.

This technical guide will be updated as new data from clinical trials become available. The unique mechanism of action of this compound offers a promising new therapeutic avenue for patients with hormone-driven endometrial and ovarian cancers.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. merck.com [merck.com]

- 4. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A Closer Look at the Mechanism of Steroid Biosynthesis | Basic Sciences | Vanderbilt University [medschool.vanderbilt.edu]

- 6. KEGG PATHWAY: Steroid hormone biosynthesis - Reference pathway [kegg.jp]

- 7. urotoday.com [urotoday.com]

The Role of Opevesostat in Patients with Androgen Receptor Ligand-Binding Domain Mutations: A Technical Guide

Affiliation: Google Research

Abstract

Activating mutations in the ligand-binding domain (LBD) of the androgen receptor (AR) are a significant mechanism of resistance to androgen receptor pathway inhibitors (ARPIs) in metastatic castration-resistant prostate cancer (mCRPC). These mutations can alter the ligand specificity of the AR, enabling its activation by non-canonical steroids and even AR antagonists. Opevesostat (formerly ODM-208, also known as MK-5684) is a first-in-class, oral, non-steroidal, and selective inhibitor of the cholesterol side-chain cleavage enzyme, CYP11A1. This enzyme catalyzes the initial and rate-limiting step in steroid biosynthesis. By targeting the apex of the steroidogenic pathway, this compound profoundly suppresses the production of all steroid hormones and their precursors, thereby eliminating the ligands that can promiscuously activate mutated AR-LBDs. This guide provides a comprehensive overview of the mechanism of action, preclinical evidence, and clinical trial data for this compound, with a particular focus on its role in patients harboring AR-LBD mutations. Detailed experimental protocols and structured data presentations are included to serve as a resource for researchers, scientists, and drug development professionals.

Introduction: The Challenge of AR-LBD Mutations in Prostate Cancer

The androgen receptor signaling axis remains the primary driver of disease progression in most cases of prostate cancer, even in the castration-resistant state. While second-generation ARPIs like abiraterone acetate and enzalutamide have improved outcomes, resistance inevitably develops. One of the key mechanisms of acquired resistance is the emergence of mutations in the AR gene, particularly within the ligand-binding domain.[1] These mutations occur in approximately 20-25% of patients with mCRPC previously treated with novel hormonal agents.[2][3]

AR-LBD mutations can lead to resistance through several mechanisms:

-

Broadened Ligand Specificity: Mutations such as T878A and H875Y allow the AR to be activated by adrenal androgens, progesterone, and even estradiol.[2]

-

Antagonist-to-Agonist Conversion: The F877L mutation can convert enzalutamide and apalutamide from inhibitors to activators of the AR. Similarly, the W742C mutation confers agonism to bicalutamide.[2]

-

Glucocorticoid Activation: The L702H mutation is particularly insidious as it allows for promiscuous activation by glucocorticoids, which are often co-administered with ARPIs like abiraterone.[2]

This promiscuous activation by a range of steroid precursors renders treatments that target specific downstream enzymes, such as CYP17A1 (inhibited by abiraterone), less effective. This has created a compelling rationale for targeting steroid biosynthesis at a more fundamental, upstream point.

This compound: Mechanism of Action

This compound is a potent and selective inhibitor of CYP11A1, the mitochondrial enzyme responsible for converting cholesterol to pregnenolone.[4] This is the foundational step for the synthesis of all downstream steroid hormones, including mineralocorticoids, glucocorticoids, and sex steroids.[5] By blocking this initial reaction, this compound effectively ceases the production of all potential ligands for both wild-type and mutated androgen receptors.[6] This comprehensive suppression of steroidogenesis is hypothesized to be particularly advantageous in patients with AR-LBD mutations, as it depletes the entire pool of promiscuous activators.[5]

Due to its mechanism, this compound treatment necessitates the co-administration of glucocorticoid and mineralocorticoid replacement therapy (e.g., dexamethasone and fludrocortisone) to prevent adrenal insufficiency.[2][3]

Figure 1. this compound inhibits CYP11A1, blocking the synthesis of all steroids that can activate mutant AR.

Preclinical Evidence

Preclinical studies have demonstrated the potent anti-tumor activity of this compound (ODM-208) in castration-resistant prostate cancer models.

In Vitro Activity

In an adrenocortical carcinoma cell line (H295R), this compound potently inhibited the CYP11A1 enzyme, leading to a rapid and complete cessation of steroid hormone biosynthesis.[1][7] This confirmed the drug's on-target activity.

In Vivo Xenograft Models

In the VCaP castration-resistant prostate cancer xenograft model, which expresses both full-length AR and AR splice variants, oral administration of this compound resulted in significant tumor growth inhibition.[1][7] This anti-tumor effect was accompanied by a profound reduction in all measured steroid hormones in both plasma and target tissues.[1]

Table 1: Summary of Key Preclinical Findings for this compound (ODM-208)

| Model System | Key Findings | Reference |

| In Vitro | ||

| H295R human adrenocortical carcinoma cells | Potent inhibition of CYP11A1 enzyme activity. | [1] |

| Rapid, complete, and reversible inhibition of steroid hormone biosynthesis. | [7] | |

| In Vivo | ||

| VCaP CRPC xenograft model (mice) | Significant inhibition of tumor growth. | [1] |

| Profound reduction of all measured steroid hormones in plasma and tissues. | [1] | |

| No change in AR-FL and AR-V7 levels in tumors, suggesting a direct effect on ligand availability. | [1] | |

| Healthy adult non-castrated mice and dogs | Rapid and durable inhibition of steroid hormone biosynthesis. | [7] |

| Toxicity findings were related to CYP11A1 inhibition and reversible upon cessation of treatment. | [7] |

Clinical Efficacy in Patients with AR-LBD Mutations

The clinical development of this compound has focused on heavily pre-treated mCRPC patients, with a specific emphasis on the AR-LBD mutation status as a predictive biomarker. The Phase 1/2 CYPIDES trial has provided the most robust clinical data to date.

The CYPIDES Phase 1/2 Trial (NCT03436485)

The CYPIDES study evaluated the safety and efficacy of this compound in men with mCRPC who had progressed after treatment with at least one novel hormonal agent and at least one taxane-based chemotherapy.[2][4]

Key Findings:

-

Enhanced Efficacy in AR-LBD Mutant Population: The trial demonstrated markedly superior efficacy in patients with activating AR-LBD mutations compared to those with wild-type AR.[2][5]

-

PSA and Objective Responses: Patients with AR-LBD mutations achieved significantly higher rates of PSA decline and objective responses as measured by RECIST criteria.[2][6]

-

Safety and Tolerability: this compound, administered with steroid replacement, was found to be well-tolerated. The most common treatment-related adverse events were related to adrenal suppression, with a low rate of hospitalization for adrenal insufficiency at the recommended Phase 2 dose.[4][6]

Table 2: Efficacy of this compound in the CYPIDES Phase 2 Trial

| Efficacy Endpoint | AR-LBD Mutation Positive | AR-LBD Mutation Negative (Wild-Type) | Reference |

| Number of Patients | 66 | 68 | [2][6] |

| PSA50 Response Rate | 53% - 55.6% | 15% - 16.7% | [2][6] |

| PSA30 Response Rate | 68% - 69.8% | 29% - 30.0% | [2][6] |

| Objective Response Rate (RECIST) | 19% - 20.5% | 5% | [2][6] |

Note: Data ranges reflect updates presented at different medical congresses.

Ongoing Phase 3 Trials (OMAHA Program)

Based on the promising results of the CYPIDES trial, two pivotal Phase 3 trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), are currently underway to further evaluate this compound in mCRPC.[8] These trials are designed to assess efficacy in both AR-LBD mutation-positive and -negative populations separately, with primary endpoints of radiographic progression-free survival (rPFS) and overall survival (OS).[6][9]

Experimental Protocols

AR-LBD Mutation Detection in Clinical Trials

The AR-LBD mutation status in the CYPIDES and OMAHA trials is determined from circulating tumor DNA (ctDNA) isolated from plasma.

-